molecular formula C13H18ClNO2 B5809238 N-tert-butyl-2-(4-chloro-2-methylphenoxy)acetamide

N-tert-butyl-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No.: B5809238
M. Wt: 255.74 g/mol
InChI Key: RLFYFCAHXXSETQ-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(4-chloro-2-methylphenoxy)acetamide is an aromatic ether compound known for its diverse applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a tert-butyl group, a chloro-substituted phenoxy group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(4-chloro-2-methylphenoxy)acetamide typically involves the reaction of 4-chloro-2-methylphenol with tert-butylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: 4-chloro-2-methylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-chloro-2-methylphenoxy)acetyl chloride.

    Step 2: The resulting 2-(4-chloro-2-methylphenoxy)acetyl chloride is then reacted with tert-butylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as automated reactors and in-line monitoring systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(4-chloro-2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amine derivatives.

    Substitution: Functionalized derivatives with various substituents replacing the chloro group.

Scientific Research Applications

N-tert-butyl-2-(4-chloro-2-methylphenoxy)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(4-chloro-2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-(4-chloro-3-methylphenoxy)acetamide
  • N-tert-butyl-2-(4-chloro-2-ethylphenoxy)acetamide
  • N-tert-butyl-2-(4-chloro-2-methoxyphenoxy)acetamide

Uniqueness

N-tert-butyl-2-(4-chloro-2-methylphenoxy)acetamide is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as it can exhibit different reactivity and activity profiles compared to its analogs.

Properties

IUPAC Name

N-tert-butyl-2-(4-chloro-2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-9-7-10(14)5-6-11(9)17-8-12(16)15-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFYFCAHXXSETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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